Perfluorohexanesulfonic acid

Catalog No.
S571138
CAS No.
355-46-4
M.F
C6F13SO3H
C6HF13O3S
M. Wt
400.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorohexanesulfonic acid

CAS Number

355-46-4

Product Name

Perfluorohexanesulfonic acid

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonic acid

Molecular Formula

C6F13SO3H
C6HF13O3S

Molecular Weight

400.12 g/mol

InChI

InChI=1S/C6HF13O3S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H,20,21,22)

InChI Key

QZHDEAJFRJCDMF-UHFFFAOYSA-N

SMILES

C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

Solubility

In water, 6.2 mg/L at 25 °C (est)

Synonyms

perfluorohexanesulfonate, perfluorohexanesulfonic acid, PFHS cpd

Canonical SMILES

C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

Environmental Monitoring and Fate

  • Understanding environmental distribution: Researchers utilize PFHxS to track its movement and distribution in various environmental compartments, including water, soil, air, and biota. This information helps assess potential exposure pathways and environmental risks .
  • Developing analytical methods: Scientists are continuously refining methods to detect and quantify PFHxS in environmental samples. This research is crucial for accurately assessing environmental contamination levels and understanding its distribution patterns.

Toxicology and Health Effects

  • Investigating potential health impacts: Due to concerns regarding its widespread presence and potential bioaccumulation, researchers are studying the effects of PFHxS on various organisms, including humans. This research includes investigating potential developmental and reproductive effects, as well as exploring its role in causing other health problems .
  • Understanding mechanisms of action: Scientists are actively investigating how PFHxS interacts with biological systems and exerts its potential harmful effects. This research aims to elucidate the mechanisms behind its toxicity and inform the development of strategies to mitigate its adverse effects.

Environmental Remediation

  • Exploring treatment technologies: Scientists are researching methods to remove PFHxS from contaminated water and soil. This research focuses on developing effective and sustainable techniques to address existing environmental pollution and prevent future contamination.
  • Developing alternative materials: Research is ongoing to identify and develop safer alternatives to PFHxS and other PFAS in various industrial and consumer applications. This research aims to minimize environmental and health risks associated with these chemicals.

Perfluorohexanesulfonic acid is a synthetic chemical compound belonging to the class of per- and polyfluoroalkyl substances, commonly referred to as PFAS. It is characterized by a six-carbon fluorocarbon chain with a sulfonic acid functional group, which imparts both hydrophobic and lipophobic properties. This compound is notable for its strong carbon-fluorine bonds, contributing to its persistence in the environment and bioaccumulation in living organisms. Perfluorohexanesulfonic acid is recognized as an anionic fluorosurfactant, making it effective in reducing surface tension in various applications .

Despite its utility, perfluorohexanesulfonic acid has raised environmental and health concerns due to its classification as a persistent organic pollutant. It has been widely detected in water sources and human populations, leading to regulatory scrutiny and phased-out production in many jurisdictions .

The exact mechanism of action of PFHxS in biological systems is still under investigation. However, research suggests it may interfere with hormonal signaling pathways and disrupt normal cellular functions. Additionally, PFHxS can bind to proteins in the blood, potentially affecting their transport and activity [].

PFHxS is considered a persistent organic pollutant (POP) due to its environmental persistence and potential for bioaccumulation. Studies suggest potential health effects associated with PFHxS exposure, including:

  • Developmental problems in children
  • Changes in blood cholesterol levels
  • Increased risk of certain cancers
Typical of sulfonic acids, including:

  • Neutralization: Reaction with bases to form perfluorohexanesulfonate salts.
  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions with nucleophiles.

The stability of perfluorohexanesulfonic acid is largely attributed to its strong carbon-fluorine bonds, making it resistant to hydrolysis and other degradation processes .

The biological activity of perfluorohexanesulfonic acid has been the subject of limited research. Some studies suggest potential associations between exposure to this compound and adverse health outcomes, including:

  • Liver damage
  • Decreased immune response to vaccines
  • Neurodevelopmental effects in animal models
  • Alterations in lipid metabolism

Perfluorohexanesulfonic acid is synthesized through several methods, primarily involving the fluorination of hexane derivatives followed by sulfonation. Common synthesis pathways include:

  • Electrochemical Fluorination: Hexane or related compounds are subjected to electrochemical processes that introduce fluorine atoms.
  • Sulfonation: The fluorinated hexane is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

These methods yield perfluorohexanesulfonic acid as a stable product suitable for various industrial applications .

Perfluorohexanesulfonic acid has found use in numerous applications due to its surfactant properties, including:

  • Aqueous Firefighting Foams: Used for its ability to suppress flammable liquid fires.
  • Textile Coatings: Provides water and stain resistance.
  • Metal Plating: Acts as a surfactant in electroplating processes.
  • Polishing Agents: Utilized in various polishing applications for metals and plastics.

Despite its effectiveness, the environmental persistence and potential health risks associated with perfluorohexanesulfonic acid have led to increased regulatory scrutiny .

Several compounds share structural characteristics with perfluorohexanesulfonic acid, including:

Compound NameCarbon Chain LengthNotable Properties
Perfluorooctanesulfonic acid8More persistent; associated with greater toxicity
Perfluorobutanesulfonic acid4Shorter chain; generally lower bioaccumulation
Perfluoropentanesulfonic acid5Intermediate properties; less studied

Perfluorohexanesulfonic acid is unique among these compounds due to its intermediate chain length, which affects its persistence and bioaccumulation profile compared to shorter or longer-chain counterparts. Its half-life in human serum also distinguishes it from both shorter-chain (which typically have shorter half-lives) and longer-chain PFAS .

XLogP3

3.7

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

1

Exact Mass

399.9438812 g/mol

Monoisotopic Mass

399.9438812 g/mol

Boiling Point

238-239 °C

Heavy Atom Count

23

Density

1.841 g/cu cm

LogP

log Kow = 3.16 (est)

UNII

ZU6Y1E592S

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

IDENTIFICATION: The potassium salt of perfluorohexanesulfonic acid is a beige crystal. Perfluorohexanesulfonic acid is moderately soluble in water. USE: Perfluorohexanesulfonic acid is used to make other organic chemicals containing fluorine. It was previously used in firefighting foam and to make water and stain coatings for carpets, paper and cloth. EXPOSURE: Perfluoroalkyls, which include perfluorohexanesulfonic acid, occur everywhere including the Arctic and open oceans. Workers that use perfluorohexanesulfonic acid may breathe in mists or have direct skin contact. The general population may be exposed from various consumer products, by breathing in air, breathing in indoor dust, eating food and drinking water. Perfluorinated compounds, including perfluorohexanesulfonate, have been found in human blood, serum and breast milk. If perfluorohexanesulfonic acid is released to the environment it can travel long distances. It will also be in or on particles that eventually fall to the ground. It is not expected to be broken down by light. It will not move into air from moist soil and water surfaces. It is expected to move easily through soil and not be degraded by microorganisms. It is expected to build up in aquatic organisms. RISK: Increased risk of asthma and behavioral and learning problems (including attention deficit hyperactive deficit disorder) have been observed in some children with high blood levels of perfluorinated compounds, including perfluorohexanesulfonic acid. Mild liver damage, altered human cholesterol and triglyceride levels, and immune system impairments may occur with exposure to perfluorinated compounds (including perfluorohexanesulfonic acid); however, human study results vary widely making it difficult to identify potential health effects. Adverse effects on male and female reproductive health and fetal growth have been associated with exposure to some perfluorinated compounds in several human studies, but very little evidence links perfluorohexanesulfonic acid exposure to adverse reproductive effects or impaired fetal growth. Infertility, abortion, and birth defects were not observed in laboratory animals orally exposed to perfluorohexanesulfonic acid. Altered behavior (decreased activity) was observed in offspring of laboratory animals exposed to perfluorohexanesulfonic acid during pregnancy. Perfluorohexanesulfonic acid levels in the blood have not been associated with incidence of prostate cancer in humans. No other data on the potential for perfluorohexanesulfonic acid to cause cancer in humans or laboratory animals were available. The potential for perfluorohexanesulfonic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Mechanism of Action

Perfluorohexanesulfonate (PFHxS) is one of the most widely distributed perfluoroalkyl compounds (PFCs) and its possible neurotoxicity has been suggested. However, the effects of PFHxS on neuronal function remain to be elucidated. In this study, the effects of PFHxS on neuronal cell death and the underlying mechanisms were examined. Cerebellar granule cells (CGCs) were isolated from 7-day old rat pups and maintained in culture for additional 7d. The apoptotic effects of PFHxS were determined by caspase-3 activity and TUNEL staining. PFHxS increased the apoptotic death of CGC in concentration-dependent manner. It also increased the activation of ERK1/2, JNK and p38 MAPK with different temporal activation. PD98059, an inhibitor of ERK1/2 pathway, completely blocked PFHxS-induced apoptosis whereas SP600125, a JNK inhibitor, significantly increased the apoptosis, showing their opposite roles in the apoptosis of CGCs. Treatment of antioxidants, Trolox or N-acetylcysteine (NAC), completely blocked ROS generation by PFHxS but neither of these antioxidants prevented PFHxS-induced apoptosis, suggesting that ROS may not play a key role in the process of apoptosis. PD98059 prevented ROS accumulation by PFHxS but the ERK1/2 activation was not affected by Trolox or NAC. These results indicate that ROS is one of downstream targets of ERK1/2, not vice versa. Taken together, PFHxS increased apoptosis of CGC in ERK1/2-dependent manner, where downstream pathway other than ROS may play a major role. ...

Vapor Pressure

0.0046 mm Hg at 25 °C (est)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

355-46-4

Absorption Distribution and Excretion

/MILK/ The widespread presence of perfluorooctanesulfonate (PFOS), perfluorooctanoate (PFOA), and perfluorohexanesulfonate (PFHxS) in human general populations and their slow elimination profiles have led to renewed interest in understanding the potential human neonatal exposures of perfluoroalkyls (PFAs) from consumption of human milk. The objective of this study was to evaluate the concentrations of PFOS, PFHxS, and PFOA in pooled human milk samples obtained in Sweden between 1972 and 2008 (a period representing the most significant period of PFA production) and to see whether the time trend of these analytes parallels that indicated in human serum. Chemical analysis of PFOS, PFHxS, and PFOA was performed on pooled Swedish human milk samples from 1972 to 2008 after methodological refinements. The 20 samples which formed the 2007 pool were also analyzed individually to evaluate sample variations. Analyses were performed by HPLC-MS/MS. Due to the complexities of the human milk matrix and the requirement to accurately quantitate low pg/mL concentrations, meticulous attention must be paid to background contamination if accurate results are to be obtained. PFOS was the predominant analyte present in the pools and all three analytes showed statistically significant increasing trends from 1972 to 2000, with concentrations reaching a plateau in the 1990s. PFOA and PFOS showed statistically significant decreasing trends during 2001-2008. At the end of the study, in 2008, the measured concentrations of PFOS, PFHxS, and PFOA in pooled human milk were 75 pg/mL, 14 pg/mL, and 74 pg/mL, respectively. The temporal concentration trends of PFOS, PFHxS, and PFOA observed in human milk are parallel to those reported in the general population serum concentrations.
/MILK/ The presence of perfluoroalkyl acids (PFAAs) in breast milk has been documented, but their lactational transfer has been rarely studied. Determination of the elimination rates of these chemicals during breastfeeding is important and critical for assessing exposure in mothers and infants. We aimed to investigate the association between breastfeeding and maternal serum concentrations of perfluorooctanoic acid (PFOA), perfluorooctane sulfonate (PFOS), perfluorononanoic acid (PFNA), and perfluorohexane sulfonate (PFHxS). For a subset of the population, for whom we also have their infants' measurements, we investigated associations of breastfeeding with infant serum PFAA concentrations. The present analysis included 633 women from the C8 Science Panel Study who had a child < 3.5 years of age and who provided blood samples and reported detailed information on breastfeeding at the time of survey. PFAA serum concentrations were available for all mothers and 8% (n = 49) of the infants. Maternal and infant serum concentrations were regressed on duration of breastfeeding. Each month of breastfeeding was associated with lower maternal serum concentrations of PFOA (-3%; 95% CI: -5, -2%), PFOS (-3%; 95% CI: -3, -2%), PFNA (-2%; 95% CI: -2, -1%), and PFHxS (-1%; 95% CI: -2, 0%). The infant PFOA and PFOS serum concentrations were 6% (95% CI: 1, 10%) and 4% (95% CI: 1, 7%) higher per month of breastfeeding. Breast milk is the optimal food for infants, but is also a PFAA excretion route for lactating mothers and exposure route for nursing infants.
Perfluorooctane sulfonate (PFOS) and perfluorooctanoate (PFOA) are normally the dominant perfluoroalkyl substances (PFASs) in human serum, but here a Canadian family of seven was identified with particularly high exposure to perfluorohexanesulfonate (PFHxS). Disproportionately high serum PFHxS concentrations (range 27.5-423 ng/mL) and moderately high PFOS (range 15.2-108 ng/mL) and PFOA (range 2.40-9.23 ng/mL) concentrations were detected in the family members, with all three chemicals being highest in the youngest children. We therefore sought to identify the source(s) and pathway(s) of this unusual exposure, and to study the excretion of PFASs for this family. Serum, urine, and stool were sampled from family members, carpet, dust, and air were sampled in the home, and a questionnaire was administered. Over 15 years, the family's household carpets were treated 8 times with Scotchgard formulations. Elevated concentrations of PFHxS were detected in household dust (2780 ng/g dust) and in family room carpet (2880 ng/g carpet), and the primary mode of excretion for the major PFASs was through urine. The high PFHxS and moderately high PFOS concentrations in serum and household samples are consistent with the known PFAS content of certain Scotchgard formulations, and exposure was likely through dust ingestion and/or inhalation.
A total of 100 serum samples from 50 new couples (none of the females in this study has ever been pregnant) in Tianjin, North China, were analyzed for eleven perfluoroalkyl acids (PFAAs) with isomer-specific method. Among all samples, total perfluorooctanesulfonate (PFOS, mean 11.3 ng/mL) was predominant followed by total perfluorooctanoate (PFOA, 2.95 ng/mL), perfluorodecanoate (PFDA, 1.17 ng/mL), perfluorononanoate (PFNA, 0.93 ng/mL) and perfluorohexanesulfonate (PFHxS, 0.67 ng/mL). The mean concentrations of PFOS and PFHxS in males (14.2 and 0.89 ng/mL) were significantly higher (p=0.001) than in females (8.36 and 0.45 ng/mL). No statistical difference between genders was observed for the other PFAAs. This suggests that menstruation is one important elimination pathway for PFOS and PFHxS in females. Linear PFOA was the dominant isomer with mean proportion of 99.7%, suggesting that telomeric PFOA (and its precursors), which contains almost pure linear isomer, might be the dominant exposure source of PFOA in Tianjin. On average, the proportion of linear PFOS (n-PFOS) was 59.2% of PFOS, which was lower than that in technical PFOS products (ca. 70% linear). Except perfluoroisopropyl PFOS, all the other monomethyl branched PFOS isomers were enriched in human serum compared to the commercial products, suggesting the monomethyl branched PFOS precursors were preferentially biotransformed in humans /SRP: or a differential clearance occurred/.
For more Absorption, Distribution and Excretion (Complete) data for Perfluorohexanesulfonic acid (6 total), please visit the HSDB record page.

Associated Chemicals

Tridecafluorohexane-1-sulfonic acid potassium salt; 3871-99-6
Perfluorohexanesulfonate; 355-46-4

Wikipedia

Perfluorohexanesulfonic_acid

Biological Half Life

Perfluorohexanesulfonate (PFHxS) has been found in biological samples from wildlife and humans. The human geometric mean serum PFHxS elimination half-life has been estimated to be 2665 days. A series of studies was undertaken to establish pharmacokinetic parameters for PFHxS in rats, mice, and monkeys after single administration with pharmacokinetic parameters determined by WinNonlin software. Rats and mice appeared to be more effective at eliminating PFHxS than monkeys. With the exception of female rats, which had serum PFHxS elimination half-life of approximately 2 days, the serum elimination half-lives in the rodent species and monkeys approximated 1 month and 4 months, respectively, when followed over extended time periods (10-24 weeks). Collectively, these studies provide valuable insight for human health risk assessment regarding the potential for accumulation of PFHxS in humans.

Use Classification

PFAS -> PFsulfonic acids (PFSA)
PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Methods of Manufacturing

Perfluoroalkanesulfonyl fluorides are usually made by the Simons electrochemical fluorination process ... in which a hydrocarbon sulfonyl fluoride is electrolyzed in anhydrous hydrogen fluoride at nickel electrodes. The electrochemical yield is excellent for the first member of the series and decreases progressively with the increasing length of the carbon chain; the yield for octanesulfonyl fluoride is ca. 40%. Alkaline hydrolysis of perfluoroalkanesulfonyl fluorides gives the corresponding salts, which when acidified and distilled from concentrated sulfuric acid yield the anhydrous sulfonic acids.
... The commercially important methods of preparations of perfluorinated sulfonic acid derivatives are electrochemical fluorination and sulfur trioxide addition to tetrafluoroethylene with subsequent ring opening.

General Manufacturing Information

1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Analytic Laboratory Methods

Method: EPA-ORD/EPA-OST 537; Procedure: liquid chromatography/tandem mass spectrometry; Analyte: perfluorohexanesulfonic acid; Matrix: drinking water; Detection Limit: 1.6 nanogram/L.

Clinical Laboratory Methods

Perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid, two of the most widely studied polyfluoroalkyl chemicals (PFCs), can cross the placenta. Therefore, data on the exposure to PFCs of the very young are needed to evaluate the potential health effects associated with such exposure. Human serum, especially serum collected from pregnant women and cord serum, may contain endogenous components that can interfere in the separation by high performance liquid chromatography (HPLC) of PFOS and another PFC of interest, perfluorohexane sulfonic acid (PFHxS), from other serum biomolecules. The presence of such interferences may prevent the adequate quantification of PFOS and PFHxS in cord serum or serum collected from pregnant women, and potentially hinder the assessment of gestational exposure to these important PFCs using biomonitoring. We have modified our on-line solid phase extraction-HPLC-isotope dilution-tandem mass spectrometry analytical method for measuring PFCs in serum and developed an approach that allows for the elimination of these potential interferences without compromising analytical sensitivity and throughput. The combination of acetonitrile as the HPLC mobile phase organic solvent and a Betasil C8 HPLC column provided the best separation of PFOS and PFHxS from interferent peaks. In addition to eliminating these interferences, the acetonitrile method has a shorter runtime and is more sensitive for most PFCs (limits of detection were 0.1 ng/mL except for PFOS (0.2 ng/mL)) than our previous method that used methanol for the HPLC separation. The present method should improve the precise and selective analysis of maternal and cord serum for PFCs.
The aim of this study is to evaluate the presence of perfluoroalkyl substances (PFASs) in the blood of 46 residents from Barcelona and to study the factors that affect exposure. Compounds analysed included perfluorooctane sulfonate (PFOS), perfluorohexane sulfonate (PFHxS), perfluorobutane sulfonate (PFBS), perfluorooctanoate acid (PFOA) and perfluorononanoate acid (PFNA). Blood was liquid-liquid extracted and PFASs were determined by liquid chromatography coupled to tandem mass spectrometry. Good recoveries (between 97 +/- 14 and 105 +/- 13 %) were obtained and method detection limits were from 0.03 to 0.07 ng mL(-1). Sum of PFASs ranged from 0.11 to 4.37 ng mL(-1). PFOS was the main compound detected at 0.09-3.35 ng mL(-1), followed by PFOA and PFHxS. PFBS and PFNA were seldom detected. Working conditions, smoking and gender did not cause any significant differences among sums of PFASs levels in the blood while age and parity produced decreased concentrations. On the other hand, laboratory working conditions produced significant higher PFOA levels compared to the general population. Compared to other studies, the PFASs levels in blood from Barcelona residents is low (mean sum of PFASs of 1.67 +/- 0.88 ng mL(-1)) and with little variation among the studied population.
Fluorinated surfactant-based aqueous film-forming foams (AFFFs) are made up of per- and polyfluorinated alkyl substances (PFAS) and are used to extinguish fires involving highly flammable liquids. The use of perfluorooctanesulfonic acid (PFOS) and other perfluoroalkyl acids (PFAAs) in some AFFF formulations has been linked to substantial environmental contamination. Recent studies have identified a large number of novel and infrequently reported fluorinated surfactants in different AFFF formulations. In this study, a strategy based on a case-control approach using quadrupole time-of-flight tandem mass spectrometry (QTOF-MS/MS) and advanced statistical methods has been used to extract and identify known and unknown PFAS in human serum associated with AFFF-exposed firefighters. Two target sulfonic acids [PFOS and perfluorohexanesulfonic acid (PFHxS)], three non-target acids [perfluoropentanesulfonic acid (PFPeS), perfluoroheptanesulfonic acid (PFHpS), and perfluorononanesulfonic acid (PFNS)], and four unknown sulfonic acids (Cl-PFOS, ketone-PFOS, ether-PFHxS, and Cl-PFHxS) were exclusively or significantly more frequently detected at higher levels in firefighters compared to controls. The application of this strategy has allowed for identification of previously unreported fluorinated chemicals in a timely and cost-efficient way.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. /Tridecafluorohexane-1-sulfonic acid potassium salt/
Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.Normal measures for preventive fire protection. /Tridecafluorohexane-1-sulfonic acid potassium salt/

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions. /Tridecafluorohexane-1-sulfonic acid potassium salt/

Dates

Modify: 2023-08-15

Explore Compound Types